molecular formula C22H24Ca2N2O8+4 B1207785 Dicalcium;(4S,4aR,5S,5aR,6R,12aR)-2-carbamoyl-4-(dimethylamino)-12a-hydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-1,5,10,11-tetrolate CAS No. 94088-85-4

Dicalcium;(4S,4aR,5S,5aR,6R,12aR)-2-carbamoyl-4-(dimethylamino)-12a-hydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-1,5,10,11-tetrolate

Cat. No.: B1207785
CAS No.: 94088-85-4
M. Wt: 524.6 g/mol
InChI Key: CPLUWNIKPLOTRG-QFWOMMJSSA-N
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Description

Doxycycline calcium is a broad-spectrum antibiotic derived from oxytetracycline. It belongs to the second generation of tetracyclines, which exhibit lesser toxicity compared to first-generation tetracyclines. Doxycycline calcium is used to treat a wide variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria. It is also effective against acne and malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doxycycline calcium is synthesized from oxytetracycline through a series of chemical reactionsThe final product is then complexed with calcium ions to form doxycycline calcium .

Industrial Production Methods: In industrial settings, doxycycline calcium is produced through large-scale fermentation of Streptomyces species, followed by chemical modification. The fermentation broth is extracted and purified to obtain oxytetracycline, which is then chemically converted to doxycycline calcium. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Doxycycline calcium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Doxycycline calcium has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying the chemical behavior of tetracyclines.

    Biology: Employed in studies involving bacterial resistance and protein synthesis inhibition.

    Medicine: Widely used in clinical trials for its antibacterial and anti-inflammatory properties.

    Industry: Incorporated into formulations for treating infections in livestock

Mechanism of Action

Doxycycline calcium exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This action inhibits the elongation step of protein synthesis, ultimately leading to bacterial cell death. Additionally, doxycycline calcium exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison:

Doxycycline calcium stands out due to its improved pharmacokinetic properties, reduced toxicity, and broader spectrum of activity compared to its predecessors and contemporaries.

Properties

CAS No.

94088-85-4

Molecular Formula

C22H24Ca2N2O8+4

Molecular Weight

524.6 g/mol

IUPAC Name

dicalcium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C22H24N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;/q;2*+2/t7-,10+,14+,15-,17-,22-;;/m0../s1

InChI Key

CPLUWNIKPLOTRG-QFWOMMJSSA-N

SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4[O-])[O-])O)[O-])C(=O)N)N(C)C)[O-].[Ca+2].[Ca+2]

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca+2].[Ca+2]

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca+2].[Ca+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicalcium;(4S,4aR,5S,5aR,6R,12aR)-2-carbamoyl-4-(dimethylamino)-12a-hydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-1,5,10,11-tetrolate
Reactant of Route 2
Dicalcium;(4S,4aR,5S,5aR,6R,12aR)-2-carbamoyl-4-(dimethylamino)-12a-hydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-1,5,10,11-tetrolate
Reactant of Route 3
Dicalcium;(4S,4aR,5S,5aR,6R,12aR)-2-carbamoyl-4-(dimethylamino)-12a-hydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-1,5,10,11-tetrolate
Reactant of Route 4
Dicalcium;(4S,4aR,5S,5aR,6R,12aR)-2-carbamoyl-4-(dimethylamino)-12a-hydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-1,5,10,11-tetrolate
Reactant of Route 5
Dicalcium;(4S,4aR,5S,5aR,6R,12aR)-2-carbamoyl-4-(dimethylamino)-12a-hydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-1,5,10,11-tetrolate
Reactant of Route 6
Dicalcium;(4S,4aR,5S,5aR,6R,12aR)-2-carbamoyl-4-(dimethylamino)-12a-hydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-1,5,10,11-tetrolate

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